molecular formula C12H18N2O2 B1484348 3-Cyclopropyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098141-74-1

3-Cyclopropyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484348
CAS RN: 2098141-74-1
M. Wt: 222.28 g/mol
InChI Key: YFZIWNPFFDTHCY-UHFFFAOYSA-N
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Description

The compound “3-Cyclopropyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a cyclopropyl group (a three-carbon ring), a 2,2-dimethylpropyl group (a five-carbon chain with two methyl groups on the second carbon), and a tetrahydropyrimidine-2,4-dione group (a six-membered ring with two nitrogen atoms and two carbonyl groups). The exact structure would depend on the specific locations of these groups on the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the cyclopropyl group, the 2,2-dimethylpropyl group, and the tetrahydropyrimidine-2,4-dione group. These groups could affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Organic Synthesis and Mechanistic Insights

One study focuses on the reaction of 5-(alkylaminomethylene)-6-methyleneperhydropyrimidine-2,4-dione intermediates with tropone, leading to the formation of ethanopyrido[2,3-ƒ]quinazolines and methanopyrimido[4′,5′:4,5]cyclohepta[1,2-b]azocines. This work provides valuable insights into cycloaddition reactions and their potential in synthesizing complex heterocyclic compounds (Kobayashi et al., 1995).

Novel Synthesis Methods

Research on the synthesis of pyrimidine derivatives, such as the novel reactions of 5-cyano-1,3-dimethyluracil leading to pyrido[2,3-d]pyrimidines, showcases innovative pathways to construct bicyclic compounds with potential biological activities (Su & Watanabe, 1982).

Catalysis and Green Chemistry

A study highlights the electrocatalytic cyclization of certain pyrimidine-diones to produce spirobarbituric dihydrofurans, emphasizing the role of green chemistry in synthesizing cyclic compounds with high yields and selectivity (Elinson et al., 2021).

Drug Discovery and Development

In drug discovery, the synthesis and investigation of pyrimidine derivatives, including 3-acyl-tetrahydropyridine-diones, have been explored for their chemical properties and potential pharmaceutical applications, indicating a broad interest in these compounds for therapeutic uses (Rubinov et al., 2008).

Mechanism of Action

Without more specific information about the compound, it’s difficult to predict its mechanism of action. If it’s a biological molecule, it might interact with enzymes or other proteins in the body. The cyclopropyl group could potentially undergo ring-opening reactions under certain conditions .

Safety and Hazards

Without specific information about this compound, it’s difficult to provide details about its safety and hazards. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it has biological activity, it could be studied for potential medicinal uses .

properties

IUPAC Name

3-cyclopropyl-6-(2,2-dimethylpropyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)7-8-6-10(15)14(9-4-5-9)11(16)13-8/h6,9H,4-5,7H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZIWNPFFDTHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC(=O)N(C(=O)N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Cyclopropyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Cyclopropyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Cyclopropyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Cyclopropyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Cyclopropyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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